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Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of N-[3-(2-
bromophenyl)propyl]acetamide, a compound of interest in synthetic chemistry and drug

discovery. While a specific CAS number for this molecule is not readily available in public

databases, this guide outlines its logical synthesis, purification, and detailed analytical

characterization. The protocols described herein are based on well-established chemical

principles and provide a self-validating framework for researchers to produce and verify this

compound. This document serves as a virtual whitepaper, offering both theoretical insights and

practical, field-proven methodologies for the preparation and analysis of N-[3-(2-
bromophenyl)propyl]acetamide.
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The N-[3-(2-bromophenyl)propyl]acetamide structure incorporates several key

pharmacophores: a brominated aromatic ring, a flexible propyl linker, and an acetamide moiety.

The presence and position of the bromine atom on the phenyl ring can significantly influence

the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

The propyl linker provides conformational flexibility, allowing the molecule to adopt various

spatial arrangements. The acetamide group can participate in hydrogen bonding, a crucial

interaction in many biological systems. The strategic combination of these features makes N-
[3-(2-bromophenyl)propyl]acetamide an attractive scaffold for medicinal chemistry and drug

development programs.

Compound Identifiers and Physicochemical
Properties
Due to the absence of a specific CAS number in major chemical databases, it is crucial to

define N-[3-(2-bromophenyl)propyl]acetamide by its structural and physicochemical

properties.

Identifier Value Source

IUPAC Name
N-[3-(2-

bromophenyl)propyl]acetamide
Generated

Molecular Formula C₁₁H₁₄BrNO Calculated

Molecular Weight 256.14 g/mol Calculated

Canonical SMILES CC(=O)NCCC1=CC=CC=C1Br Generated

InChI Key
Generated upon synthesis and

registration
-

CAS Number Not Assigned -

Note: The absence of an assigned CAS number highlights the novelty of this specific molecule

in the public domain.

Synthetic Strategy and Experimental Protocols
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The most logical and efficient synthesis of N-[3-(2-bromophenyl)propyl]acetamide involves

the N-acetylation of its corresponding primary amine, 3-(2-bromophenyl)propan-1-amine. This

precursor is commercially available or can be synthesized from 3-(2-bromophenyl)propanoic

acid.

Synthesis of the Precursor: 3-(2-bromophenyl)propan-1-
amine (CAS: 65185-60-6)
The primary amine precursor can be obtained from commercial suppliers. Alternatively, it can

be synthesized from 3-(2-bromophenyl)propanoic acid (CAS: 15115-58-9) via a reduction of

the corresponding amide.

Synthesis of N-[3-(2-bromophenyl)propyl]acetamide
This protocol describes the N-acetylation of 3-(2-bromophenyl)propan-1-amine using acetic

anhydride.

Reaction Scheme:

3-(2-bromophenyl)propan-1-amine + Acetic Anhydride N-[3-(2-bromophenyl)propyl]acetamide

Click to download full resolution via product page

A straightforward N-acetylation reaction.

Materials:

3-(2-bromophenyl)propan-1-amine (1.0 eq)

Acetic anhydride (1.2 eq)

Triethylamine (1.5 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Ethyl acetate

Hexanes

Step-by-Step Protocol:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 3-(2-bromophenyl)propan-1-amine (1.0 eq) in anhydrous

dichloromethane.

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an

ice bath.

Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is

consumed.

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Washing: Combine the organic layers and wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification
The crude N-[3-(2-bromophenyl)propyl]acetamide can be purified by flash column

chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Analytical Characterization: A Self-Validating
System
Thorough analytical characterization is paramount to confirm the identity and purity of the

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals

for the aromatic protons, the propyl chain protons, and the acetyl methyl protons. The

integration of these signals should correspond to the number of protons in each

environment.

Aromatic protons: Multiplets in the range of δ 7.0-7.6 ppm.

-CH₂-NH-: A triplet around δ 3.3 ppm.

-CH₂-CH₂-NH-: A multiplet around δ 1.9 ppm.

Ar-CH₂-: A triplet around δ 2.8 ppm.

-NH-: A broad singlet around δ 5.5-6.0 ppm.

-C(=O)CH₃: A singlet around δ 2.0 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show characteristic peaks for the aromatic

carbons (one bearing bromine at a lower field), the propyl chain carbons, the carbonyl

carbon, and the methyl carbon.

Carbonyl carbon: δ ~170 ppm.

Aromatic carbons: δ 120-140 ppm.

Propyl carbons: δ 25-40 ppm.

Methyl carbon: δ ~23 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum will provide evidence for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹)

N-H stretch 3300-3500 (broad)

C=O stretch (amide) 1630-1680 (strong)

Aromatic C-H stretch ~3050

Aliphatic C-H stretch 2850-2960

C-Br stretch 500-600

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of

the molecular ion, which should be consistent with the calculated mass for C₁₁H₁₄BrNO. The

isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key

diagnostic feature, showing two peaks of nearly equal intensity for the molecular ion ([M]⁺

and [M+2]⁺).

Potential Applications in Research and Drug
Development
N-[3-(2-bromophenyl)propyl]acetamide can serve as a valuable building block in the

synthesis of more complex molecules. Its potential applications include:

Fragment-Based Drug Discovery: As a fragment for screening against various biological

targets.

Lead Optimization: As a scaffold for the development of novel therapeutic agents. The bromo

substituent provides a handle for further chemical modifications, such as cross-coupling

reactions, to explore the structure-activity relationship.
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Chemical Probe Development: For use in chemical biology to investigate biological

pathways.

Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis,

purification, and characterization of N-[3-(2-bromophenyl)propyl]acetamide. By following the

detailed protocols and utilizing the expected analytical data as a reference, researchers and

scientists can confidently prepare and validate this compound for their specific research needs.

The self-validating nature of the described workflow ensures a high degree of scientific integrity

and provides a solid foundation for further exploration of this promising chemical entity.

References
Due to the novelty of the specific target compound, direct literature citations for its synthesis

are not available. The synthetic and analytical methodologies described are based on standard,

well-established organic chemistry principles found in textbooks and general synthetic

literature.
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bromophenyl-propyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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